molecular formula C10H22O B166219 Diisopentyl ether CAS No. 544-01-4

Diisopentyl ether

Cat. No.: B166219
CAS No.: 544-01-4
M. Wt: 158.28 g/mol
InChI Key: AQZGPSLYZOOYQP-UHFFFAOYSA-N
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Description

Diisopentyl ether, also known as diisoamyl ether, is an organic compound with the molecular formula C10H22O. It is a colorless liquid with a mild, pleasant odor. This compound is part of the ether family, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is primarily used as a solvent and in various chemical reactions due to its relatively low reactivity and good solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopentyl ether can be synthesized through the dehydration of isopentyl alcohol (3-methyl-1-butanol) in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the alcohol is heated with the acid catalyst to produce the ether and water as a byproduct.

Industrial Production Methods: On an industrial scale, this compound is produced by the catalytic dehydration of isopentyl alcohol. The process involves passing the alcohol vapor over a solid acid catalyst at elevated temperatures. This method is efficient and yields high purity this compound .

Chemical Reactions Analysis

Types of Reactions: Diisopentyl ether undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, although it is relatively resistant to mild oxidizing agents.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases, leading to the formation of different ether derivatives.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed back to isopentyl alcohol.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Strong acids like hydrochloric acid or sulfuric acid, or strong bases like sodium hydroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Oxidation: Various oxidation products depending on the conditions and reagents used.

    Substitution: Different ether derivatives.

    Hydrolysis: Isopentyl alcohol

Scientific Research Applications

Diisopentyl ether has several applications in scientific research, including:

Comparison with Similar Compounds

    Diethyl ether: Another common ether with a similar structure but different physical properties and reactivity.

    Diisopropyl ether: Similar in structure but with different alkyl groups, leading to variations in boiling points and solubility.

    Tetrahydrofuran: A cyclic ether with different chemical properties and applications.

Uniqueness: Diisopentyl ether is unique due to its specific alkyl groups, which provide distinct physical properties such as boiling point and solubility. Its relatively low reactivity makes it a suitable solvent for various chemical reactions and industrial applications .

Properties

IUPAC Name

3-methyl-1-(3-methylbutoxy)butane
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InChI

InChI=1S/C10H22O/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3
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InChI Key

AQZGPSLYZOOYQP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)CCOCCC(C)C
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Molecular Formula

C10H22O
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DSSTOX Substance ID

DTXSID8052198
Record name Di-iso-amyl ether
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Molecular Weight

158.28 g/mol
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Physical Description

Liquid, Colorless liquid with a fruity odor; [Merck Index]
Record name Butane, 1,1'-oxybis[3-methyl-
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Boiling Point

172.5 °C
Record name DI-ISO-AMYL ETHER
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Solubility

MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Water solubility of 200 mg/l, Very soluble in acetone, chloroform, ethyl ether
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Density

0.7777 @ 12 °C/4 °C
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Vapor Pressure

1.4 [mmHg], 1.4 mm Hg at 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

544-01-4
Record name Diisoamyl ether
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Synthesis routes and methods

Procedure details

The cock was opened to pass water into the cooling pipe 29, and the flask 30 charged with 600 ml of isoamyl alcohol and 60 g of concentrated sulfuric acid was heated. In a short time, the content of the flask was boiled and a suspended distillate was stored in the flask 31. When the filter medium A was covered with this distillate, the liquid feed pump 32 was operated, whereby a transparent liquid (isoamyl alcohol having a boiling point of 130° C.) was flowed into the reaction flask 30, and the volume of water left in the bottom of the flask 31 was increased. Occasionally, the glass pipe 33 was taken up so that the lower half of the filter medium A located near the top end of the glass pipe 33 was immersed in the surface portion of the distillate. When the reaction was advanced in this state, no fresh distillate was obtained any more in about 5 hours. Accordingly, the heating was stopped, and steam was blown into the reaction flask 30. The obtained distillate was distilled to obtain 275 g of isoamyl ether (having a boiling point of 172° C.).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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